3-Chloro-1-butene is an organic compound with the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol. It is a colorless to almost colorless liquid at room temperature, characterized by a boiling point of 64 °C and a flash point of -27 °C . The compound is known for its reactivity due to the presence of both a chlorine atom and an alkene functional group, making it valuable in various
3-Chloro-1-butene is a hazardous compound and requires proper handling procedures. Here are some key safety concerns:
3-Chloro-1-butene serves as a crucial intermediate in the production of polychloroprene, a synthetic rubber commonly known as neoprene. The chlorination of 1-butene with hydrochloric acid and chlorine gas yields 3-chloro-1-butene, which subsequently undergoes polymerization to form polychloroprene. This elastomer possesses valuable properties like resilience, water resistance, and flame retardancy, making it widely used in various applications, including wetsuits, hoses, and electrical insulation [, ].
Due to its reactive nature, 3-chloro-1-butene finds application as a versatile building block in organic synthesis. Its presence of a chlorine atom and a double bond allows for participation in various chemical reactions, enabling the construction of more complex molecules. Researchers utilize 3-chloro-1-butene in reactions like nucleophilic substitution, addition reactions, and elimination reactions to synthesize diverse organic compounds, including pharmaceuticals, agrochemicals, and specialty materials [].
While specific biological activity data for 3-chloro-1-butene is limited, it is noted to be harmful if inhaled and may cause skin irritation or allergic reactions . Its reactivity suggests potential applications in biological systems, although safety precautions are necessary due to its hazardous nature.
3-Chloro-1-butene can be synthesized through several methods:
3-Chloro-1-butene finds various applications across different fields:
3-Chloro-1-butene shares similarities with other chlorinated alkenes. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Boiling Point | Unique Features |
---|---|---|---|
1-Chlorobutene | C₄H₉Cl | 60 °C | Saturated carbon chain |
2-Chlorobutene | C₄H₉Cl | 56 °C | Different position of chlorine |
3-Chloro-2-butene | C₄H₇Cl | 62 °C | Isomeric form with different double bond location |
Uniqueness: 3-Chloro-1-butene's unique position of the chlorine atom allows for distinct reactivity patterns compared to its isomers, making it particularly valuable in synthetic organic chemistry.
Flammable;Corrosive;Irritant